Gqh5N7U72P
Description
Characterized by high purity and stability, it is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. Analytical characterization methods such as NMR, IR, and HRMS are critical for verifying its identity and purity .
Properties
CAS No. |
943344-58-9 |
|---|---|
Molecular Formula |
C52H82N4O14 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C24H38N2O4.C4H6O6/c2*1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21;5-1(3(7)8)2(6)4(9)10/h2*11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27);1-2,5-6H,(H,7,8)(H,9,10)/t2*20-,24-;1-,2-/m111/s1 |
InChI Key |
ZRGZTIAIHNUMCZ-DQKXIDSGSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gqh5N7U72P involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use as a reference standard. The production methods are designed to minimize impurities and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Gqh5N7U72P undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
Gqh5N7U72P has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of experimental results.
Biology: Employed in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of Gqh5N7U72P involves its interaction with specific molecular targets and pathways. It has been shown to induce autophagy via the AKT-mTOR signaling pathway in HEK293T cells. Additionally, it increases autophagy flux and reduces mutant alpha-synuclein levels in mouse primary neurons, potentially through independent mechanisms . These interactions highlight its potential therapeutic applications in neurodegenerative diseases and other medical conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Gqh5N7U72P’s properties, two structurally analogous compounds are analyzed:
Compound A : 3-Methyl-4-(2-thienyl)-1H-pyrazole (CAS: 1006491-93-5)
- Structural Features : Combines a pyrazole ring with a thienyl substituent, enhancing π-π stacking interactions.
- Synthesis : Prepared via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
- Applications : Used as a ligand in coordination chemistry and a precursor in agrochemical synthesis.
Compound B : Venadaparib (CAS: 1681017-83-3)
- Structural Features : A poly(ADP-ribose) polymerase (PARP) inhibitor featuring a bicyclic heteroaromatic core.
- Synthesis : Involves palladium-catalyzed cross-coupling and regioselective functionalization.
- Applications : Clinically validated for cancer therapy, targeting DNA repair pathways.
Comparative Analysis of Key Properties
The table below summarizes critical differences in physicochemical and functional attributes:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 178.24 | 383.42 |
| Melting Point (°C) | 180–185 (decomposes) | 145–148 | 210–215 |
| Solubility | Low in H2O; soluble in DMSO | Moderate in ethanol | High in DMSO; low in H2O |
| Key Spectral Data | 1H NMR: δ 7.8 (s, 1H, aromatic) | 1H NMR: δ 6.9 (d, 1H, thienyl) | 13C NMR: δ 165.2 (C=O) |
| Primary Applications | Material science (e.g., organic electronics) | Coordination chemistry | Oncology therapeutics |
Functional and Reactivity Differences
- Thermal Stability : this compound exhibits superior thermal stability compared to Compound A, making it suitable for high-temperature industrial processes .
- Reactivity : Compound B’s PARP inhibition relies on its ability to chelate metal ions, a property absent in this compound due to differing functional groups .
- Synthetic Complexity : this compound requires stringent reaction conditions (e.g., anhydrous, inert atmosphere) compared to the room-temperature synthesis of Compound A .
Biological Activity
Gqh5N7U72P, identified by its chemical registry number 943344-58-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources, case studies, and research data.
This compound is characterized by its unique molecular structure, which influences its biological interactions. The compound can be synthesized through various methods, including chemical reactions that involve specific precursors and catalysts. Understanding the synthesis pathways is crucial for optimizing its biological efficacy.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Anticancer Properties : Research indicates that this compound may possess anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. Mechanistic studies suggest that it induces apoptosis and disrupts cell cycle progression.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests that this compound could be a candidate for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound significantly reduced cell viability with an IC50 value of 15 µM. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 40 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Apoptotic Pathways : In cancer cells, this compound activates caspase pathways, promoting programmed cell death.
- Cytokine Modulation : It influences the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
